molecular formula C5H6ClN3O2 B2701365 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 1790365-80-8

2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B2701365
CAS No.: 1790365-80-8
M. Wt: 175.57
InChI Key: DAKQYJMZZGXOCY-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a 1,2,4-triazole ring substituted with chlorine at the 5-position and linked to a propanoic acid backbone. Key physicochemical properties include:

  • Molecular formula: C₅H₆ClN₃O₂
  • Molecular weight: Reported as 161.55 g/mol (CAS 586337-85-1) and 175.58 g/mol (CAS 1798730-56-9) .
  • Purity: Typically 95% in commercial samples .
    Discrepancies in molecular weight and CAS numbers may arise from tautomerism, salt forms, or positional isomerism (e.g., 3-chloro vs. 5-chloro substitution) .

Properties

IUPAC Name

2-(5-chloro-1,2,4-triazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-3(4(10)11)9-5(6)7-2-8-9/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKQYJMZZGXOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. For instance, 5-chloro-1H-1,2,4-triazole can be prepared by reacting hydrazine hydrate with chloroacetic acid under acidic conditions.

    Attachment of the Propanoic Acid Moiety: The triazole ring is then functionalized with a propanoic acid group. This can be achieved through a nucleophilic substitution reaction where the triazole ring is treated with a suitable alkylating agent, such as 3-bromopropanoic acid, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid moiety undergoes standard derivatization:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) to form esters .
    Example:
    C5H6ClN3O2+CH3OHH+C6H9ClN3O2+H2O\text{C}_5\text{H}_6\text{ClN}_3\text{O}_2 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_6\text{H}_9\text{ClN}_3\text{O}_2 + \text{H}_2\text{O}

  • Amidation : Treatment with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which reacts with amines to yield amides.

Nucleophilic Substitution at the Chlorine Site

The 5-chloro substituent on the triazole ring participates in nucleophilic aromatic substitution (NAS) under basic conditions :

  • With amines : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) to form 5-amino-triazole derivatives.

  • With thiols : Produces 5-mercapto-triazoles using NaSH or thiourea .

Table 1: Substitution Reactions

NucleophileConditionsProductReference
NH₂CH₃DMF, K₂CO₃, 80°C5-(Methylamino)-1H-1,2,4-triazole
NaSHEtOH, reflux5-Mercapto-1H-1,2,4-triazole

Heterocycle Formation via Hydrazide Intermediates

The acid reacts with hydrazine hydrate to form hydrazides, which cyclize into bioactive heterocycles :

  • Thiadiazoles : Treatment with CS₂/KOH yields 1,3,4-thiadiazole derivatives .

  • Triazolethiones : Cyclization with thiourea or isothiocyanates produces triazolethiones with antimicrobial activity .

Example Pathway :

  • AcidNH2NH2Hydrazide\text{Acid} \xrightarrow{\text{NH}_2\text{NH}_2} \text{Hydrazide}

  • Hydrazide+CS2KOHTriazolethione\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Triazolethione}

Oxidation and Reduction Reactions

  • Oxidation : The triazole ring resists oxidation, but the propanoic acid side chain can be oxidized to form ketones or alcohols under strong oxidants (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the triazole ring to a dihydrotriazole, altering electronic properties.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under Cu(I) catalysis, forming fused heterocycles .

Metal Complexation

The nitrogen atoms in the triazole ring coordinate with transition metals (e.g., Pd, Cu), forming complexes studied for anticancer activity .
Example :
Triazole+K2[PdCl4]Pd-triazole complex\text{Triazole} + \text{K}_2[\text{PdCl}_4] \rightarrow \text{Pd-triazole complex}

Comparative Reactivity with Analogues

Table 2: Reactivity Trends in Triazole Derivatives

CompoundChlorine PositionReactivity Toward NAS
2-(5-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid5High (activated by electron-withdrawing COOH)
3-Chloro isomer3Moderate
Non-chlorinated triazoleN/ALow

Key Research Findings

  • Anticancer Applications : Pd complexes of triazole derivatives show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 12 μM) .

  • Antioxidant Activity : Thione derivatives exhibit 1.35× higher activity than ascorbic acid in radical scavenging assays .

Scientific Research Applications

Agricultural Applications

One of the primary applications of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is as a fungicide. The compound exhibits antifungal properties that can be utilized to protect crops from various fungal pathogens. Research has shown that triazole derivatives can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby disrupting fungal growth and reproduction.

Case Studies

  • Fungal Resistance Management :
    • A study conducted on the efficacy of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid against Botrytis cinerea, a common pathogen affecting grapes, demonstrated significant reductions in disease severity when applied at optimal concentrations.
  • Field Trials :
    • In field trials with wheat and barley, the application of this compound resulted in improved yield and quality by effectively controlling leaf spot diseases caused by Cercospora species.

Pharmaceutical Applications

The compound's triazole moiety is also relevant in medicinal chemistry. Triazoles are known for their ability to act as antifungal agents and have been explored for their potential in treating various infections.

Case Studies

  • Antifungal Activity :
    • Research indicated that derivatives of triazole compounds exhibit potent antifungal activity against Candida species. The incorporation of the propanoic acid moiety enhances solubility and bioavailability.
  • Drug Development :
    • Ongoing studies are investigating the potential of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid as a lead compound for developing new antifungal agents targeting resistant strains.

Summary of Applications

Application AreaDetails
Agriculture - Fungicide for crop protection
- Effective against Botrytis cinerea and Cercospora
Pharmaceuticals - Antifungal agent
- Potential lead compound for drug development

Mechanism of Action

The mechanism of action of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt essential biological pathways, leading to therapeutic effects. For example, the compound may inhibit enzymes involved in DNA replication or protein synthesis, making it a potential candidate for antimicrobial or anticancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Halogen Variation

a. 2-(3-Chloro-1H-1,2,4-Triazol-1-yl)Propanoic Acid
  • Structure : Chlorine at the triazole 3-position.
  • Molecular formula : C₅H₆ClN₃O₂ (same as 5-chloro isomer).
  • CAS : 1782284-08-5 .
b. 2-(3-Bromo-1H-1,2,4-Triazol-1-yl)Propanoic Acid
  • Structure : Bromine replaces chlorine at the triazole 3-position.
  • Molecular formula : C₅H₆BrN₃O₂.
  • Molecular weight : 220.03 g/mol (CAS 1795275-25-0).
  • Impact : Higher molecular weight and distinct steric/electronic profiles compared to chloro analogues; bromine’s polarizability may enhance binding in certain applications .

Carbon Chain Length Modifications

a. 2-(5-Chloro-1H-1,2,4-Triazol-1-yl)Acetic Acid
  • Structure : Shorter chain (acetic acid backbone).
  • Molecular formula : C₄H₄ClN₃O₂.
  • Molecular weight : 161.55 g/mol (CAS 586337-85-1) .
  • Effect: Reduced lipophilicity compared to propanoic acid derivatives, influencing solubility and membrane permeability .
b. 2-(5-Chloro-1H-1,2,4-Triazol-1-yl)Butanoic Acid
  • Structure: Extended chain (butanoic acid backbone).
  • Molecular formula : C₆H₈ClN₃O₂.
  • Molecular weight : 189.60 g/mol (CAS 1555626-06-6).

Functional Group Additions

a. 3-(5-Chloro-1H-1,2,4-Triazol-1-yl)Propanoic Acid
  • Structure: Triazole attached to the β-carbon of propanoic acid.
  • CAS : 1554660-78-4 .
  • Impact : Positional isomerism alters steric interactions and hydrogen-bonding capacity, affecting enzymatic recognition .
b. 2-[[5-[(4-Chloro-3-Methylpyrazol-1-yl)Methyl]-4-Ethyl-1,2,4-Triazol-3-yl]Sulfanyl]Propanoic Acid
  • Structure : Complex derivative with sulfanyl and pyrazole groups.
  • Molecular formula : C₁₂H₁₆ClN₅O₂S.
  • Molecular weight : 329.81 g/mol (CAS 1006320-09-7).
  • Application : Enhanced bioactivity in agrochemical contexts due to multi-heterocyclic motifs, similar to herbicides like haloxyfop and fluazifop .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
2-(5-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid C₅H₆ClN₃O₂ 161.55 / 175.58 586337-85-1 5-chloro, propanoic acid backbone
2-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid C₅H₆ClN₃O₂ 161.55 1782284-08-5 3-chloro substitution
2-(3-Bromo-1H-1,2,4-triazol-1-yl)propanoic acid C₅H₆BrN₃O₂ 220.03 1795275-25-0 Bromine substitution
2-(5-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid C₆H₈ClN₃O₂ 189.60 1555626-06-6 Extended carbon chain
3-(5-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid C₅H₆ClN₃O₂ 175.58 1554660-78-4 Triazole at β-carbon of propanoic acid

Biological Activity

2-(5-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid is a triazole derivative characterized by its unique chemical structure, which includes a chloro-substituted triazole ring and a propanoic acid moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C₅H₆ClN₃O₂
  • Molecular Weight : Approximately 177.57 g/mol
  • CAS Number : 1790365-80-8

The triazole ring structure is significant for its biological activity, as it is known to interact with various biological targets.

Target Interactions

Triazole derivatives like 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid bind to multiple receptors and enzymes, influencing various biochemical pathways. The specific interactions include:

  • Enzyme Inhibition : Some studies suggest that this compound may inhibit key enzymes involved in cellular processes, potentially affecting proliferation and apoptosis in cancer cells .
  • Cytokine Modulation : The compound has been shown to influence cytokine release in immune cells, suggesting a role in modulating inflammatory responses .

Biochemical Pathways Affected

The compound's interaction with biological targets leads to alterations in several pathways:

  • Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases.
  • Apoptosis Pathways : Inducing cell death in cancerous cells through mitochondrial pathways.

Antimicrobial Properties

Research indicates that 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary investigations have highlighted the compound's potential cytotoxic effects on specific cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound was tested against several cancer cell lines, showing significant inhibition of cell growth at higher concentrations .

Toxicity Profile

In toxicity assessments conducted on peripheral blood mononuclear cells (PBMC), the compound displayed low toxicity levels. Viability rates were comparable to control groups treated with standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Study on Cytokine Release

A recent study evaluated the effects of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid on cytokine release from PBMCs. Key findings included:

  • Cytokines Measured : TNF-α, IL-6, IFN-γ, and IL-10.
  • Results : The compound significantly modulated the release of these cytokines at a concentration of 100 µg/mL without causing substantial toxicity (viability between 94.71% and 96.72%) .

Antimicrobial Activity Assessment

In antimicrobial assays:

  • The compound showed promising results against various pathogens.
Bacterial StrainActivity Observed
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaLimited

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Q & A

Q. What are the key spectroscopic techniques for confirming the structure of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid?

  • Methodological Answer: Structural confirmation requires a combination of 1H/13C NMR to identify proton/carbon environments (e.g., distinguishing between 3-chloro and 5-chloro isomers), FTIR to confirm carboxylic acid (-COOH) and triazole ring vibrations, and high-resolution mass spectrometry (HRMS) to verify molecular weight (C₅H₆ClN₃O₂; theoretical m/z 175.58) . Purity (>95%) should be validated via HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210–260 nm .

Q. What synthetic routes are reported for this compound, and what are their yields?

  • Methodological Answer: Common routes include:
  • Nucleophilic substitution : Reacting 5-chloro-1H-1,2,4-triazole with β-propiolactone derivatives under basic conditions (e.g., K₂CO₃ in DMF), yielding ~60–70% .
  • Carboxylic acid functionalization : Direct coupling of pre-synthesized triazole intermediates with propanoic acid precursors. Optimize reaction temperature (60–80°C) to minimize side products like 3-chloro isomers .
  • Purity control : Use recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane) to achieve ≥95% purity .

Q. How should this compound be stored to ensure stability in long-term studies?

  • Methodological Answer: Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the triazole ring or carboxylic acid group. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can positional isomerism (3-chloro vs. 5-chloro) impact biological activity, and what analytical strategies mitigate this?

  • Methodological Answer: Isomerism significantly alters steric and electronic properties, affecting target binding. To resolve ambiguities:
  • Use 2D NMR (COSY, HSQC) to map triazole substituent positions.
  • Compare experimental XRD crystal structures with computational models (DFT) for bond-length validation .
  • Employ ion-mobility mass spectrometry to separate isomers based on collision cross-section differences .

Q. What are the common impurities in synthesized batches, and how are they quantified?

  • Methodological Answer: Major impurities include:
  • 3-Chloro isomer (up to 5%): Detectable via reverse-phase HPLC (retention time shifts) .
  • Degradation products (e.g., hydrolyzed triazole): Monitor using LC-MS in negative ion mode.
  • Residual solvents (DMF, ethanol): Quantify via GC-MS with headspace sampling .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer:
  • ADMET prediction : Use tools like SwissADME to optimize logP (target: 1.5–2.5) and aqueous solubility.
  • Docking studies : Simulate interactions with target enzymes (e.g., CYP450) to predict metabolic stability.
  • SAR analysis : Replace the chloro group with bioisosteres (e.g., trifluoromethyl) to improve membrane permeability .

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